4-Fluoro-3-methoxyphenylmagnesium bromide, 0.5M 2-MeTHF
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Overview
Description
4-Fluoro-3-methoxyphenylmagnesium bromide, 0.5M 2-MeTHF is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds by reacting with electrophiles. This compound is particularly useful in the formation of complex molecules in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-3-methoxyphenylmagnesium bromide typically involves the reaction of 4-Fluoro-3-methoxybromobenzene with magnesium in the presence of a solvent like 2-Methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically between 0°C to room temperature.
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is preferred due to its stability and ability to dissolve both the starting material and the Grignard reagent.
Catalyst: Iodine or a small amount of dibromoethane can be used to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-3-methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and inert gas purging systems.
Continuous flow systems: To ensure consistent quality and yield.
Purification: The final product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions like the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles.
Solvents: 2-Methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF).
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions with aryl halides.
Scientific Research Applications
4-Fluoro-3-methoxyphenylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylmagnesium bromide
- 4-Styrenylmagnesium bromide
- 3,4-Difluorophenylmagnesium bromide
Uniqueness
4-Fluoro-3-methoxyphenylmagnesium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a fluoro and methoxy group on the aromatic ring influences its electronic properties, making it particularly useful in the synthesis of molecules with specific electronic requirements.
Properties
IUPAC Name |
magnesium;1-fluoro-2-methoxybenzene-4-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWGUSIHMORVAR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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